

Comparing different synthesis routes for 1-Isopropyl-1H-indazole-3-carboxylic acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 1-Isopropyl-1H-indazole-3-carboxylic acid |
| Cat. No.: | B070791 |

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A comprehensive comparison of synthetic routes to **1-Isopropyl-1H-indazole-3-carboxylic acid** is essential for researchers and professionals in drug development to select the most efficient and suitable method for their specific needs. This guide provides a detailed analysis of various synthetic strategies, supported by experimental data and protocols.

Comparative Analysis of Synthesis Routes

The synthesis of **1-Isopropyl-1H-indazole-3-carboxylic acid** can be broadly approached in two main stages: the formation of the 1H-indazole-3-carboxylic acid core followed by the alkylation of the indazole nitrogen with an isopropyl group, or a more direct approach starting from precursors already containing the isopropyl moiety. Below is a comparison of key synthetic routes to the core intermediate, 1H-indazole-3-carboxylic acid.

Route 1: Carboxylation of N-Protected Indazole

This classic route involves the protection of the indazole nitrogen, followed by directed lithiation and carboxylation at the C3 position, and subsequent deprotection.

Route 2: One-Pot Diazotization and Cyclization

A more modern and efficient approach starts from o-aminophenylacetic acid derivatives, which undergo a one-pot diazotization and cyclization to directly form the indazole-3-carboxylic acid scaffold.^[1]

Route 3: Hydrolysis of Isatin and Cyclization

This route utilizes isatin as a starting material, which is first hydrolyzed, then converted to a diazonium salt, reduced to a hydrazine intermediate, and finally cyclized to form the desired indazole.[\[2\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis routes to 1H-indazole-3-carboxylic acid, providing a basis for comparison.

| Parameter | Route 1: Carboxylation of N- Protected Indazole | Route 2: One-Pot Diazotization and Cyclization | Route 3: Hydrolysis of Isatin and Cyclization |
|---------------------|---|---|---|
| Starting Material | SEM-protected Indazole | 2-(2-aminophenyl)- N,N-diethylacetamide | Isatin |
| Overall Yield | ~57% (for the protected acid) | Up to 97% | Not explicitly stated |
| Reaction Time | Multi-step, >6 hours | 0.5 - 8 hours | Multi-step |
| Key Reagents | n-BuLi, CO ₂ , TBAF | Nitrite, Acid | NaOH, NaNO ₂ , HCl, SnCl ₂ |
| Reaction Conditions | Low temperature (-70 °C), inert atmosphere | -20 to 80 °C | Not explicitly stated |
| Advantages | Well-established method | High yield, short reaction time, one-pot | Utilizes readily available starting material |
| Disadvantages | Multi-step, requires cryogenic conditions | May require optimization for different substrates | Multi-step process |

Introduction of the Isopropyl Group

Once 1H-indazole-3-carboxylic acid is synthesized, the isopropyl group is typically introduced via N-alkylation. A general method for selective N1-alkylation has been reported with high yields.[3]

| Parameter | N1-Alkylation of 1H-indazole-3-carboxylic acid |
|-------------------|--|
| Starting Material | 1H-indazole-3-carboxylic acid |
| Yield | 76 - 94% |
| Key Reagents | Isopropyl bromide, Base (e.g., NaH) |
| Solvent | DMF |
| Reaction Time | ~21 hours |

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid via Carboxylation of SEM-Protected Indazole

Materials:

- 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole
- Dry Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Carbon dioxide (CO₂) gas
- Tetrabutylammonium fluoride (TBAF) in THF
- 10% Sodium bicarbonate (NaHCO₃) solution
- Diethyl ether
- Citric acid solution

Procedure:

- Dissolve 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) and cool to -70 °C under a nitrogen atmosphere.[4]
- Add n-BuLi (19.49 mL, 48.76 mmol) dropwise and stir the solution at -70 °C for 30 minutes. [4]
- Bubble CO₂ gas through the reaction mixture at -70 °C for 90 minutes.[4]
- Quench the reaction with saturated ammonium chloride solution and extract the aqueous layer with diethyl ether.[4]
- Acidify the aqueous layer with citric acid solution to precipitate the SEM-protected acid.
- For deprotection, dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (1 M in THF).[5]
- Reflux the mixture at 80 °C for 4 hours.[5]
- After evaporation of THF, basify with 10% NaHCO₃ solution, wash with diethyl ether, and then acidify the aqueous layer with citric acid solution to precipitate the product.[5]
- Filter the solid and dry to obtain 1H-indazole-3-carboxylic acid (Yield: 98% for deprotection step).[5]

Protocol 2: One-Pot Synthesis of a 1H-Indazole-3-carboxylic Acid Derivative

Materials:

- o-aminophenylacetic acid amide or ester
- Nitrite (e.g., tert-butyl nitrite)
- Acid (e.g., acetic acid)
- Organic solvent (e.g., Dichloromethane)

Procedure:

- Add o-aminophenylacetic acid amide or ester, nitrite, acid, and an organic solvent into a reaction vessel in a molar ratio of approximately 1:1.5:2:10.[1]
- Stir the reaction mixture for 0.5-8 hours at a temperature between -20 to 80 °C.[1]
- After the reaction is complete, add water and an organic solvent for extraction.[1]
- Wash the organic phase with saturated sodium carbonate solution and brine.[1]
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[1]
- Purify the crude product by column chromatography or recrystallization to obtain the 1H-indazole-3-carboxylic acid derivative.[1] (Example yield for a derivative was 97% with a 2-hour reaction time).[1]

Protocol 3: N-Isopropylation of 1H-Indazole-3-carboxylic Acid

Materials:

- 1H-indazole-3-carboxylic acid
- Sodium hydride (NaH)
- Isopropyl bromide
- N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add NaH (3.0 equiv).[3]
- Add isopropyl bromide (1.3 equiv) to the mixture.[3]
- Stir the reaction at room temperature for approximately 21 hours.[3]

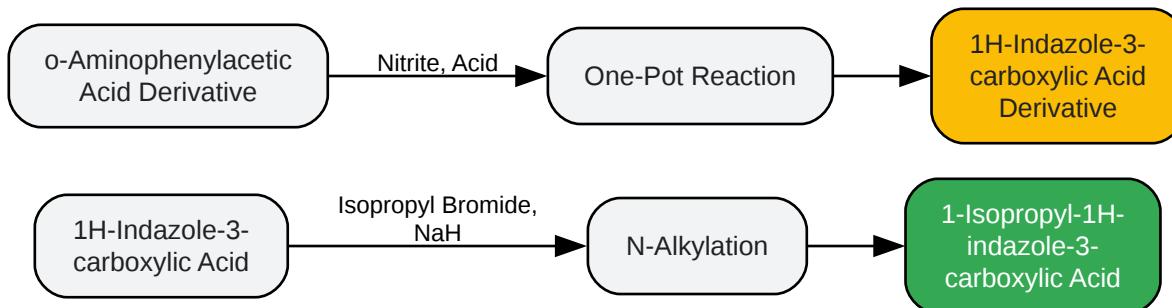
- After the reaction, perform an extraction with ethyl acetate and wash with water to remove DMF.^[3]
- Evaporate the solvent to obtain **1-Isopropyl-1H-indazole-3-carboxylic acid**.

Visualizing the Synthesis Pathways



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Caption: Route 1: Synthesis via Carboxylation.



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